molecular formula C13H14N2O3 B12996921 2-(2-(1H-Imidazol-1-yl)ethoxy)-3-methoxybenzaldehyde

2-(2-(1H-Imidazol-1-yl)ethoxy)-3-methoxybenzaldehyde

Cat. No.: B12996921
M. Wt: 246.26 g/mol
InChI Key: LSRNZYARBYPHLY-UHFFFAOYSA-N
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Description

2-(2-(1H-Imidazol-1-yl)ethoxy)-3-methoxybenzaldehyde is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-Imidazol-1-yl)ethoxy)-3-methoxybenzaldehyde typically involves the reaction of 2-(1H-imidazol-1-yl)ethanol with 3-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-Imidazol-1-yl)ethoxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

2-(2-(1H-Imidazol-1-yl)ethoxy)-3-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(1H-Imidazol-1-yl)ethoxy)-3-methoxybenzaldehyde is primarily related to its imidazole ring. The imidazole ring can interact with various biological targets, including enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects are mediated through interactions with molecular targets such as proteins and nucleic acids, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-1-yl)ethanol
  • 2-(2-(1H-Imidazol-1-yl)ethoxy)phenylacetic acid
  • 2-(1H-Imidazol-1-yl)ethan-1-ol

Uniqueness

2-(2-(1H-Imidazol-1-yl)ethoxy)-3-methoxybenzaldehyde is unique due to the presence of both an imidazole ring and a methoxybenzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structure allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential therapeutic and industrial uses .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

2-(2-imidazol-1-ylethoxy)-3-methoxybenzaldehyde

InChI

InChI=1S/C13H14N2O3/c1-17-12-4-2-3-11(9-16)13(12)18-8-7-15-6-5-14-10-15/h2-6,9-10H,7-8H2,1H3

InChI Key

LSRNZYARBYPHLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCCN2C=CN=C2)C=O

Origin of Product

United States

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